Ethyl [(chloroacetyl)(phenyl)amino]acetate
Overview
Description
Ethyl [(chloroacetyl)(phenyl)amino]acetate, also known as ethyl chloroacetylphenylaminoacetate or ECPAA, is a chemical compound with potential applications in scientific research. It is a derivative of phenylalanine, an essential amino acid, and has been synthesized through various methods. In
Scientific Research Applications
Bioactive Potentials of Secondary Metabolites : Chemical investigations of mollusks have led to the isolation of several compounds, including methyl esters with phenylacetyl and chloroacetyl groups. These compounds have been studied for their antioxidant and anti-inflammatory activities, showcasing their potential in bioactive research (Chakraborty & Joy, 2019).
High-Ceiling Diuretics : A series of ethyl esters with a chloroacetyl group have been synthesized and tested for their diuretic activities. These compounds have shown potential as high-ceiling diuretics, a class of drugs used to treat conditions like hypertension (Lee et al., 1984).
Synthesis and Biological Activity in Plant Systems : Ethyl esters with chloroacetyl derivatives have been synthesized and their biological activities in plant systems have been evaluated. Such compounds are studied for their effects on plant growth and development, indicating their importance in agricultural research (Ritzert, Sell, & Bukovac, 1965).
Cytotoxic and Anti-Inflammatory Activities : In marine research, ethyl acetate extracts of soft corals have yielded compounds including methyl esters with potential cytotoxic and anti-inflammatory activities. These findings are significant in the search for new therapeutic agents (Huang et al., 2017).
Synthesis of Amino Acid Ester Derivatives : Research in organic chemistry has led to the synthesis of a series of α-ketoamide derivatives, including ethyl esters with acetylaminophenyl groups. These compounds are significant in the development of new chemical entities (El‐Faham et al., 2013).
Anti-Arthritic Potential : In pharmaceutical chemistry, Suzuki couplings have been employed to generate functionalized biaryls, such as ethyl (4-phenylphenyl)acetate, showing promise in the development of new anti-inflammatory drugs for treating conditions like arthritis (Costa et al., 2012).
Enzymatic Reactions and Kinetics : Research into enzymatic reactions has explored the use of ethyl esters in various processes, including the resolution of amino acid esters and the study of enzyme kinetics. This research is vital for understanding enzyme behavior and for applications in biotechnology (Zhao & Malhotra, 2002).
properties
IUPAC Name |
ethyl 2-(N-(2-chloroacetyl)anilino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-17-12(16)9-14(11(15)8-13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQRYQFBLARGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199122 | |
Record name | Glycine, N-(chloroacetyl)-N-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(chloroacetyl)(phenyl)amino]acetate | |
CAS RN |
51114-26-2 | |
Record name | Glycine, N-(chloroacetyl)-N-phenyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051114262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-(chloroacetyl)-N-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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